molecular formula C7H7BrO3 B1662002 Ethyl 5-bromofuran-2-carboxylate CAS No. 6132-37-2

Ethyl 5-bromofuran-2-carboxylate

Cat. No. B1662002
CAS RN: 6132-37-2
M. Wt: 219.03 g/mol
InChI Key: GVAPLPBPJARJEY-UHFFFAOYSA-N
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Patent
US05405865

Procedure details

10 g of 5-bromo-2-furancarboxylic acid were refluxed for 24 hours in 200 ml of ethanol in the presence of 2 ml of thionyl chloride. The solvent was evaporated and the residue was poured into an aqueous sodium bicarbonate solution. The mixture was extracted with ethyl acetate and the extract was dried. The solvent was evaporated to obtain 8.5 g of the expected product.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[O:6][C:5]([C:7]([OH:9])=[O:8])=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH2:14](O)[CH3:15]>>[Br:1][C:2]1[O:6][C:5]([C:7]([O:9][CH2:14][CH3:15])=[O:8])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC=C(O1)C(=O)O
Name
Quantity
2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was poured into an aqueous sodium bicarbonate solution
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the extract was dried
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(O1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.